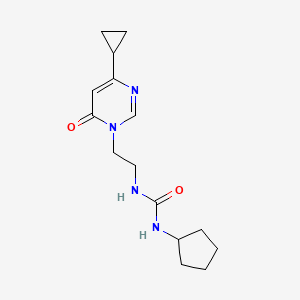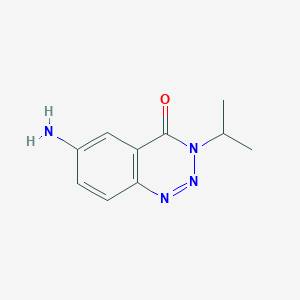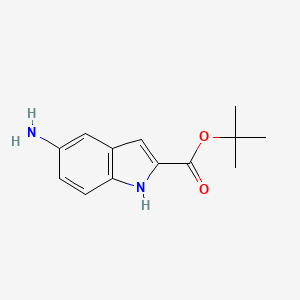
1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a complex organic molecule. The structure is characterized by a combination of cyclopentyl and cyclopropyl groups linked through a urea moiety, suggesting potential utility in various chemical and biological applications. This compound integrates several functional groups, including a pyrimidinone ring, indicating that it could participate in a range of chemical reactions and show biological activity.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Cyclization: : The process begins with the cyclization of appropriate precursors to form the cyclopentyl and cyclopropyl rings. This step typically involves cycloaddition reactions under controlled temperatures.
Pyrimidinone Formation: : Incorporating the pyrimidinone ring might involve sequential coupling reactions, with reagents such as pyrimidines and ketones, under acidic or basic conditions to promote ring closure.
Urea Linkage: : The final step involves forming the urea moiety, usually through the reaction of an amine with an isocyanate, under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods:
Scaling the synthesis to an industrial level requires optimization of the reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis could be utilized for efficient and scalable production. Catalysts and high-throughput reactors might be employed to expedite the process.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl group, leading to the formation of epoxides.
Reduction: : Reduction reactions could involve the ketone group in the pyrimidinone ring, transforming it into secondary alcohols.
Substitution: : The nitrogen atoms in the urea and pyrimidinone rings are sites for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: : Utilizing reducing agents such as NaBH4 (Sodium borohydride) in alcoholic solvents.
Substitution: : Conditions vary but might include the use of alkyl halides and strong bases for nucleophilic substitution.
Major Products:
Epoxides: : Resulting from oxidation reactions.
Secondary Alcohols: : From reduction reactions.
Substituted Derivatives: : Various alkylated or functionalized derivatives from substitution reactions.
科学研究应用
Chemistry:
1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea could be utilized in organic synthesis as a building block for more complex molecules.
Biology:
Its structure suggests potential biological activity, possibly as an enzyme inhibitor or a pharmacological agent.
Medicine:
Due to its complex structure, it might be investigated for therapeutic uses, particularly in targeting specific biological pathways.
Industry:
In the chemical industry, it could be a precursor for the synthesis of specialized polymers or other advanced materials.
作用机制
The compound's mechanism of action would involve interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. Specific pathways would depend on the biological or chemical context, but might involve inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
When compared to similar compounds, such as:
1-cyclopentyl-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
1-cyclopropyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea stands out due to the presence of both cyclopentyl and cyclopropyl groups, which may impart unique reactivity and binding properties. Similar compounds would share some biological activity but could differ in their stability, reactivity, and specificity for molecular targets.
属性
IUPAC Name |
1-cyclopentyl-3-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-14-9-13(11-5-6-11)17-10-19(14)8-7-16-15(21)18-12-3-1-2-4-12/h9-12H,1-8H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECGTFGMFYEWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2955327.png)
![3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2955329.png)



![3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2955338.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2955341.png)
![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide](/img/structure/B2955342.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)


![8-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2955347.png)
